BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physicochemical Profiling of 7-
Chloro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 7-Chloro-1H-indole-2-carboxamide
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Executive Summary

7-Chloro-1H-indole-2-carboxamide (CAS: 1904668-27-4) is a substituted indole derivative
serving as a high-value pharmacophore in drug discovery.[1][2][3] It is structurally characterized
by a bicyclic indole core with a chlorine atom at the C7 position and a primary carboxamide
group at C2.

This scaffold has gained prominence as a key intermediate in the synthesis of protease
inhibitors, specifically targeting SARS-CoV-2 Mpro (e.g., as a core motif in Pomotrelvir
derivatives) and Factor Xa. The 7-chloro substituent is strategically employed to modulate
metabolic stability (blocking C7 oxidation) and lipophilicity, while the C2-amide provides a rigid
hydrogen-bonding anchor for active site interactions.

Molecular Architecture & Physicochemical
Properties[4][5]
Structural Identity

* |IUPAC Name: 7-Chloro-1H-indole-2-carboxamide[1][2][3][4]
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e Molecular Formula:
» Molecular Weight: 194.62 g/mol [2]

« SMILES:NC(=0)C1=CC2=C(C(Cl)=CC=C2)N1

Core Physicochemical Parameters

The following data synthesizes experimental baselines with predictive modeling standard in

early-phase drug development.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chembk.com/cn/chem/1H-Indole-2-carboxamide,%207-chloro-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11900619?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Value /| Range

Technical Insight

Physical State

Solid (White to Off-white

powder)

High lattice energy due to
intermolecular H-bonding

network.

Melting Point

210-230°C (Predicted)

Note: Precursor Acid melts at
~240°C. Amide likely exhibits

polymorphism.

LogP (Lipophilicity)

21-24

The 7-ClI substituent increases
LogP by ~0.7 units vs.
unsubstituted indole, improving

membrane permeability.

Solubility (Aq)

Low (< 0.1 mg/mL)

Planar, rigid structure limits
water solubility. Requires
organic cosolvents (DMSO,
DMF).

pKa (Indole NH)

~15.5

7-Cl (EWG) inductively
stabilizes the anion slightly,

lowering pKa vs. indole (16.2).

pKa (Amide NH)

~23 (Neutral)

The primary amide is non-
ionizable in physiological pH
range (pH 1-14).

Indole NH (~16) + Amide

TPSA ~59 A2 (~43). Good range for CNS
and oral bioavailability.
Indole NH (1) + Amide

H-Bond Donors 3
).

H-Bond Acceptors 1 Amide Carbonyl (C=0).

Electronic & Reactivity Profile

The 7-Chloro substituent exerts a dual electronic effect:
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 Inductive Withdrawal (-1): Deactivates the benzene ring, increasing the acidity of the Indole
NH slightly.

 Steric Obstruction: Blocks metabolic oxidation at the C7 position, a common clearance
pathway for indoles, thereby extending half-life (

) in microsomal stability assays.
The C2-Carboxamide is electronically conjugated with the indole

-system, reducing the nucleophilicity of the indole C3 position compared to simple indoles.

Synthesis & Manufacturing Workflow

The synthesis of 7-Chloro-1H-indole-2-carboxamide typically follows a Fischer Indole
Synthesis route or a Reissert synthesis modification, followed by amide coupling.

Synthetic Pathway (Graphviz Visualization)

Click to download full resolution via product page

Figure 1: Step-wise synthesis from commercially available 2-chlorophenylhydrazine. The
critical control point is the Fischer Cyclization, which can yield regioisomers if not carefully
controlled.

Critical Impurities

o Decarboxylated Byproduct: 7-Chloroindole (formed if hydrolysis/heating is too aggressive).
» Regioisomers: 5-Chloro isomers (if starting material purity is low).

o Dimerization: Formation of imide dimers during the activation step if stoichiometry is off.
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Analytical Characterization Protocols

To ensure "Scientific Integrity” in drug development, the following self-validating protocols are
recommended.

HPLC Method (Purity Profiling)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

e Retention Logic: The amide is less polar than the acid precursor but more polar than the
decarboxylated 7-chloroindole.

o Order of Elution: Acid < Amide < 7-Chloroindole.

NMR Spectroscopy (Structure Verification)

e Solvent: DMSO-

(due to low solubility in
).
o Key Signals:
o ppm (Broad s, 1H): Indole NH.
o ppm (Broad s, 2H): Amide
(often split broad peaks).

o ppm (m, 3H): Aromatic protons. Note the loss of symmetry compared to unsubstituted
indole.
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o ppm (s, 1H): C3-H proton (characteristic of 2-substituted indoles).

Stability & Storage

» Light Sensitivity: Indoles are prone to photo-oxidation at the C3 position to form oxindoles (7-
chlorooxindole).

e Protocol: Store in amber vials under Argon at -20°C for long-term reference standards.

Biological Relevance & Degradation Logic

The stability of the amide bond is critical for its function as a warhead scaffold.

7-Chloro-1H-indole-2-carboxamide
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Figure 2: Degradation and metabolic pathways. The 7-Cl substitution significantly retards
oxidative metabolism compared to the parent indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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